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Compound of Interest

Compound Name: Funobactam

Cat. No.: B15363246

Disclaimer: This document summarizes publicly available preclinical information regarding
Funobactam. It is important to note that comprehensive preclinical safety and toxicology data
for Funobactam are not extensively available in the public domain. The information presented
herein is intended for research, scientific, and drug development professionals and is based on
available data for Funobactam and related compounds in its class.

Introduction

Funobactam (formerly XNW4107) is a novel, investigational diazabicyclooctane (DBO) [3-
lactamase inhibitor.[1][2] It is being developed in combination with imipenem/cilastatin for the
treatment of serious infections caused by multidrug-resistant Gram-negative bacteria, including
carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and
Enterobacterales.[3] Funobactam protects [3-lactam antibiotics from degradation by a broad
range of serine B-lactamases, including Ambler Class A, C, and D enzymes.[1] This guide
provides an in-depth overview of the available preclinical data on the safety and toxicology of
Funobactam, supplemented with information from other DBO (-lactamase inhibitors to provide
a broader context for researchers.

General Toxicology of Diazabicyclooctane f3-
Lactamase Inhibitors

Due to the limited public availability of specific toxicology data for Funobactam, this section
provides a general overview of the preclinical safety profile of a related and well-characterized
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diazabicyclooctane B-lactamase inhibitor, avibactam. This information may offer insights into
the potential toxicological profile of Funobactam.

Table 1: Summary of Preclinical Toxicology Findings for Avibactam[4]
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Study Type

Species

Key Findings

Single-Dose Toxicity

Rat, Dog

Minimally toxic via intravenous
administration. No significant
safety pharmacology signals
were observed in
cardiovascular, central nervous
system, renal, or

gastrointestinal studies.

Repeat-Dose Toxicity

Rat, Dog

Well-tolerated in studies up to
30 days in dogs at doses up to
540 mg/kg/day.

Genotoxicity

In vitro / In vivo

Negative in a battery of
genotoxicity assays, including
the Ames test, unscheduled
DNA synthesis assay,
chromosomal aberration
assay, and a rat micronucleus

study.

Carcinogenicity

Not specified

Long-term carcinogenicity
studies for avibactam alone
are not detailed in the provided

reference.

Reproductive & Developmental

Toxicity

Rat, Rabbit

Not teratogenic in rats or
rabbits. No embryofetal toxicity
was observed in rats at doses
approximately 9 times the
human exposure. A pre- and
postnatal study in rats showed
no effects on pup growth and
viability at doses 11 times the

human exposure.

Fertility

Rat

No adverse effects on the
fertility of male and female rats

at doses up to 1 g/kg/day.

© 2025 BenchChem. All rights reserved. 3/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15363246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Funobactam Preclinical Pharmacokinetics and
Efficacy Studies

While specific toxicology studies on Funobactam are not publicly detailed, in vivo
pharmacodynamic studies have been conducted in murine models. These studies, designed to
evaluate efficacy, provide valuable information on the animal models and methodologies used
in the preclinical assessment of Funobactam.

Single-Dose Pharmacokinetic Studies in Mice

Single-dose pharmacokinetic (PK) studies of Funobactam were performed in mice to establish
its PK parameters and to evaluate if its co-administration affects the pharmacokinetics of
imipenem.[3]

Table 2: Funobactam Single-Dose Pharmacokinetic Study Parameters in Mice[3]

Parameter Description

Specific-pathogen-free female ICR mice (20-22
9)

Animal Model

Groups of six in high-efficiency particulate air-

filtered cages with controlled temperature, 12h

Housing ] .
light/dark cycle, and ad libitum access to food
and water.

Route of Administration Subcutaneous (SC)

Dose Levels Escalating doses of 1, 10, and 20 mg/kg

o ] Administered with a human-simulated regimen
Co-administration o
(HSR) of imipenem.

) Blood was collected via cardiac puncture at
Sample Collection ] ) )
predefined timepoints.

Plasma concentrations of Funobactam and
Bioanalysis imipenem were measured using a validated
LC/MS-MS method.
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Experimental Protocol: Neutropenic Murine Thigh
Infection Model

This model was utilized to assess the in vivo efficacy of the imipenem/funobactam

combination against various Gram-negative pathogens.[3]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b15363246?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8306322/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15363246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Animal Preparation

Acclimation of female ICR mice (48h)

y

Induction of neutropenia with cyclophosphamide (Day -4 and -1)

'

Reduction of renal clearance with uranyl nitrate (Day -3)

Infection and Treatment

Intramuscular inoculation of bacterial suspension into thigh

'

Initiation of antimicrobial therapy (2h post-inoculation)

Outcome| Analysis

Sacrifice of mice at Oh and 24h

'

Thigh homogenization

'

Quantification of bacterial burden (log10 CFU/thigh)

Click to download full resolution via product page

Caption: Workflow of the neutropenic murine thigh infection model.
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» Animal Model: Specific-pathogen-free female ICR mice, weighing 20 to 22 g, were used.
Animals were acclimated for 48 hours before the study.[3]

 Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal (IP) injections
of cyclophosphamide at doses of 150 mg/kg and 100 mg/kg on days 4 and 1, respectively,
before bacterial inoculation.[3]

e Reduction of Renal Clearance: To simulate human-like drug exposures, uranyl nitrate was
administered via IP injection at 5 mg/kg three days prior to inoculation.[3]

 Inoculation: One thigh of each mouse was intramuscularly inoculated with 0.1 mL of a
bacterial suspension containing approximately 1077 colony-forming units (CFU)/mL.[3]

o Treatment: Antimicrobial therapy with imipenem/funobactam or a placebo was initiated 2
hours after inoculation.[3]

o Outcome Assessment: The change in bacterial burden in the thigh was determined over a
24-hour period by quantifying the CFU per thigh at the start and end of the treatment period.

[3]

Mechanism of Action and Potential Toxicity
Pathways

Funobactam, as a diazabicyclooctane -lactamase inhibitor, restores the activity of 3-lactam
antibiotics against bacteria that produce serine (3-lactamases.[1]

Signaling Pathway: Inhibition of B-Lactamase

Enzyme-Inhibitor Interaction

Acyl-Enzyme Intermediate (Inactive Complex) ‘ ‘Therapeutic Outcome

| catalysis _[

Jaihiion }Pemc” Bincing Protcns (PBPS) | { Bacteia Cal Wal synesis

},,J{!i\i@zhﬂpﬁés@ 1o

»‘ P-Lactam Antibiotc (e, Imipenem) |

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8306322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8306322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8306322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8306322/
https://www.benchchem.com/product/b15363246?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8306322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8306322/
https://www.benchchem.com/product/b15363246?utm_src=pdf-body
https://academic.oup.com/jac/article/70/10/2779/829602
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15363246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page
Caption: Mechanism of action of Funobactam in protecting 3-lactam antibiotics.

The primary mechanism of toxicity for B-lactam antibiotics and their inhibitors is often related to
hypersensitivity reactions.[5] Other potential toxicities, such as neurotoxicity and nephrotoxicity,
have been associated with some B-lactam antibiotics, particularly at high concentrations or in

patients with renal impairment.[5] The toxicological profile of B-lactamase inhibitors is generally
considered in the context of the partner 3-lactam antibiotic with which they are co-administered.

[5]

Conclusion

The available preclinical data on Funobactam primarily focus on its in vivo efficacy in murine
infection models. While these studies provide valuable insights into the experimental protocols
used for its evaluation, there is a notable absence of publicly available, detailed preclinical
safety and toxicology data, including single- and repeat-dose toxicity, genotoxicity,
carcinogenicity, and reproductive toxicology studies. The information on related
diazabicyclooctane B-lactamase inhibitors, such as avibactam, suggests a generally favorable
preclinical safety profile for this class of compounds. As Funobactam progresses through
clinical development, more comprehensive safety data will likely become available. For drug
development professionals, the provided experimental protocols and the general toxicological
context of the DBO class can serve as a preliminary guide for further research and evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [Preclinical Safety and Toxicology of Funobactam: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15363246#preclinical-data-on-funobactam-safety-
and-toxicology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.accessdata.fda.gov/drugsatfda_docs/nda/2015/206494Orig1s000PharmR.pdf
https://www.ncbi.nlm.nih.gov/books/NBK557592/
https://www.benchchem.com/product/b15363246#preclinical-data-on-funobactam-safety-and-toxicology
https://www.benchchem.com/product/b15363246#preclinical-data-on-funobactam-safety-and-toxicology
https://www.benchchem.com/product/b15363246#preclinical-data-on-funobactam-safety-and-toxicology
https://www.benchchem.com/product/b15363246#preclinical-data-on-funobactam-safety-and-toxicology
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15363246?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15363246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

